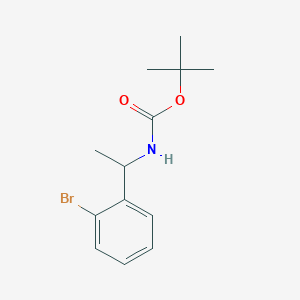
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate
Descripción general
Descripción
“tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is a synthetic compound that has been used in various research fields . It is often used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .
Synthesis Analysis
The synthesis of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as a base in 1,4-dioxane (solvent) . In another synthesis method, the reaction of Boc-L-phenylalaninal with thiosemicarbazide gave the thiosemicarbazone which furnished the title compounds by reaction with phenacyl bromides .Molecular Structure Analysis
The molecular formula of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is C13H18BrNO2 . The InChI code is 1S/C13H18BrNO2/c1-9(10-5-7-11(14)8-6-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) .Chemical Reactions Analysis
The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate” is 300.2 g/mol . It has a flash point of 180.7 and a boiling point of 375.2±25.0C at 760 mmHg . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- tert-Butyl N-(2-bromophenyl)carbamate is involved in novel reactions such as the reduction of perfluoroalkyl ketones with lithium alkoxides, where it undergoes unexpected transformations under specific conditions (Sokeirik et al., 2006).
- It is a key intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting its role in pharmaceutical synthesis (Zhao et al., 2017).
Synthesis and Pharmacological Activity :
- Some derivatives of tert-Butyl N-(2-bromophenyl)carbamate, like 1-tert.-butyl-1-(3-cyclopentyloxy-2-hydroxypropyl)-3-methylurea, exhibit strong hypotensive action, demonstrating its potential in developing cardiovascular drugs (Chalina et al., 1998).
Protective Groups in Organic Synthesis :
- In organic synthesis, tert-butyl esters and carbamates, including tert-Butyl (1-(2-bromophenyl)ethyl)carbamate, are utilized as protecting groups. Their deprotection can be efficiently achieved using mild reagents like aqueous phosphoric acid, showcasing the compound's role in synthetic chemistry (Li et al., 2006).
Intermediate in Chiral Synthesis :
- The compound serves as an intermediate in the enantioselective synthesis of various organic compounds. For instance, it has been used in the asymmetric synthesis of protease inhibitors, highlighting its importance in stereoselective synthesis (Ghosh et al., 2017).
Novel Organic Compounds and Reactions :
- Research on tert-Butyl (1-(2-bromophenyl)ethyl)carbamate has led to the discovery of novel organic compounds and reactions, such as the synthesis of 9-(4-bromophenyl)-9-fluorenyl as a safety-catch nitrogen protecting group, which highlights its versatility in organic chemistry (Surprenant et al., 2006).
Role in Analytical Chemistry :
- It is also relevant in analytical chemistry, for instance, in the determination of carbamate and related herbicide residues, demonstrating its utility in environmental and analytical sciences (Crespo-Corral et al., 2008).
Safety And Hazards
The compound has been classified under GHS07 for safety. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .
Relevant Papers There are several papers related to “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate”. For instance, one paper discusses the increasing clinical importance of drug-resistant fungal and bacterial pathogens and the development of new antibacterial compounds . Another paper discusses the enantioselective synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis . These papers provide valuable insights into the synthesis, properties, and potential applications of “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate”.
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001161629 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate | |
CAS RN |
1086391-99-2 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001161629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Amino(methyl)-4-(methylsulfonyl)anilino]-1-ethanol](/img/structure/B1395022.png)
![2-{4-[3-Amino-4-(ethylsulfonyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1395023.png)
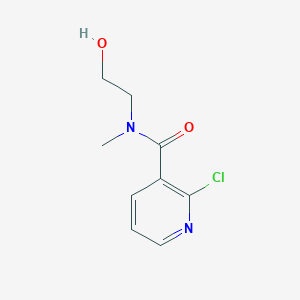
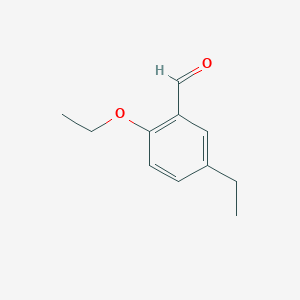
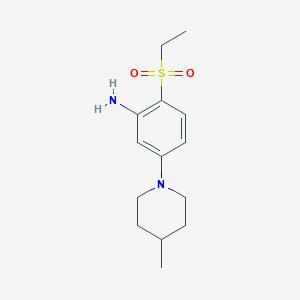
![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)
![2-{2-[2-(Tert-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395033.png)
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)
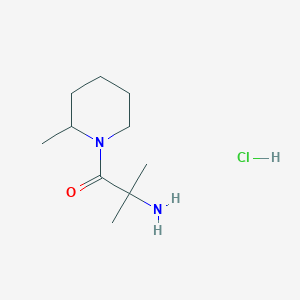
![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)
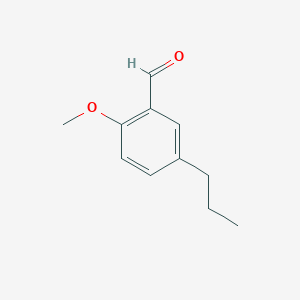
![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)
![2-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1395044.png)